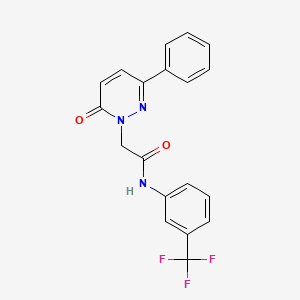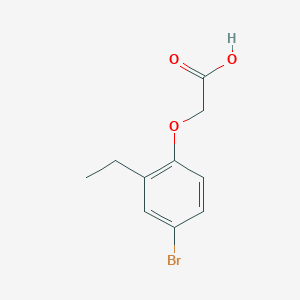
2-(4-Bromo-2-ethylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-ethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-ethylphenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 2-ethylphenol, undergoes bromination to introduce a bromine atom at the para position relative to the hydroxyl group.
Etherification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale bromination: Using bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions.
Etherification: Conducted in large reactors with efficient mixing and temperature control to ensure complete reaction and high product yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-ethylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Substitution: Products like 2-(4-Amino-2-ethylphenoxy)acetic acid.
Oxidation: Products like this compound derivatives with additional carboxylic groups.
Reduction: Products like 2-(4-Bromo-2-ethylphenoxy)ethane.
Esterification: Esters like ethyl 2-(4-Bromo-2-ethylphenoxy)acetate.
Scientific Research Applications
2-(4-Bromo-2-ethylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-ethylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxyacetic acid moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-ethylphenoxy)acetic acid
- 2-(4-Methyl-2-ethylphenoxy)acetic acid
- 2-(4-Fluoro-2-ethylphenoxy)acetic acid
Uniqueness
2-(4-Bromo-2-ethylphenoxy)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications.
Properties
IUPAC Name |
2-(4-bromo-2-ethylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-7-5-8(11)3-4-9(7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEILAUKLIGLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5653508.png)
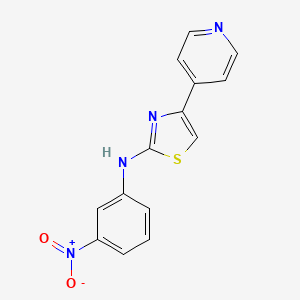
![2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5653521.png)
![3-isopropyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5653531.png)
![N-propyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B5653537.png)
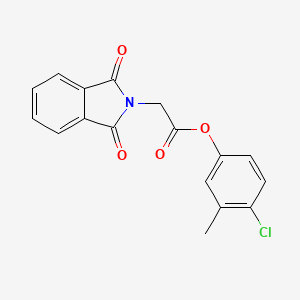

![Methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate](/img/structure/B5653558.png)
![N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653565.png)
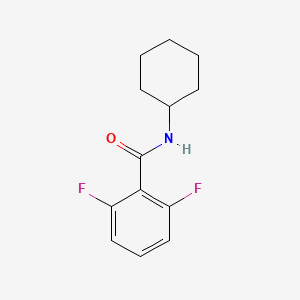
![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)
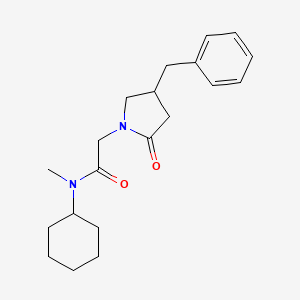
![N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653603.png)
